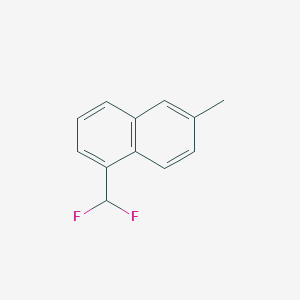

1-(Difluoromethyl)-6-methylnaphthalene

Description

The Strategic Role of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have secured a pivotal role in numerous scientific and industrial sectors, most notably in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgbcrec.id The introduction of fluorine into an organic scaffold can dramatically alter a molecule's physicochemical and biological properties. wikipedia.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond—one of the strongest in organic chemistry—can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. wikipedia.orgnist.govsigmaaldrich.com These attributes make organofluorine compounds highly valuable in drug design, where they can lead to improved bioavailability and efficacy. wikipedia.org It is estimated that approximately 20% of all pharmaceutical drugs contain fluorine, a testament to its profound impact on medicinal chemistry. sigmaaldrich.comrsc.org

Academic Significance of the Difluoromethyl (-CF2H) Moiety in Molecular Design and Modification

Among the various fluorinated motifs, the difluoromethyl (-CF2H) group has garnered significant academic and industrial interest. researchgate.net Unlike the more common trifluoromethyl (-CF3) group, which can drastically alter a compound's electronic properties and lipophilicity, the -CF2H group offers a more nuanced modulation of these characteristics. osha.gov This allows for fine-tuning of molecular properties, making the difluoromethyl group an invaluable tool for medicinal chemists. osha.govevitachem.com Its unique electronic nature and ability to participate in specific non-covalent interactions have established it as a critical functional group in the design of advanced molecular probes and therapeutic candidates. evitachem.com

A key feature of the difluoromethyl group that distinguishes it from other fluorinated moieties is its capacity to act as a lipophilic hydrogen bond donor. researchgate.netbldpharm.comnih.govnih.govrsc.org The polarized C-H bond in the -CF2H group can engage in hydrogen bonding interactions, a property not typically associated with alkyl groups. researchgate.net Research has shown that the hydrogen bond donating ability of the difluoromethyl group is comparable to that of thiophenols and anilines. bldpharm.comnih.govnih.govrsc.org This unique characteristic allows it to mimic the hydrogen bonding capabilities of traditional functional groups like hydroxyls and thiols while simultaneously increasing the molecule's lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles. researchgate.net The ability of the -CF2H group to form hydrogen bonds has been quantified using Abraham's solute ¹H NMR analysis, which measures the difference in the proton's chemical shift in deuterated DMSO and CDCl₃ to determine its hydrogen bond acidity parameter, [A]. researchgate.net

| Functional Group | Hydrogen Bond Acidity ([A]) | Lipophilicity (ΔlogP)* |

| -CH₃ | < 0.01 | Reference (0) |

| -CF₂H | 0.085 - 0.126 | -0.1 to +0.4 |

| -OH | Higher than -CF₂H | Variable |

| -SH | Similar to -CF₂H | Variable |

| -NH₂ | Similar to -CF₂H | Variable |

| Note: ΔlogP represents the change in the octanol-water partition coefficient relative to the corresponding methyl (-CH₃) analog. Data sourced from studies on difluoromethyl anisoles and thioanisoles. bldpharm.comnih.govnih.govrsc.org |

The concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of drug design. The difluoromethyl group is recognized as an effective bioisostere for several critical functional groups, including the hydroxyl (-OH), thiol (-SH), and to some extent, the amine (-NH₂) group. researchgate.netevitachem.com This isosteric relationship is particularly valuable because these traditional groups are often sites of metabolic degradation. By replacing a metabolically vulnerable hydroxyl or thiol group with a robust difluoromethyl group, chemists can enhance the metabolic stability of a drug candidate without drastically altering the key interactions required for its biological function. evitachem.com

Overview of Research Trends in Difluoromethylated (Hetero)aromatic Systems, with a Focus on Naphthalene (B1677914) Derivatives

The development of new synthetic methods for introducing the difluoromethyl group into aromatic and heteroaromatic systems is a vibrant area of chemical research. researchgate.net Recent advances have focused on late-stage difluoromethylation, which allows for the introduction of the -CF2H group into complex molecules at a late step in the synthetic sequence. researchgate.net This is particularly advantageous in drug discovery, as it enables the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Research into difluoromethylated naphthalene derivatives is part of this broader trend, driven by the prevalence of the naphthalene scaffold in medicinal chemistry and materials science. While specific research focused exclusively on 1-(Difluoromethyl)-6-methylnaphthalene is not extensively documented in publicly available literature, studies on closely related isomers provide valuable insights. For instance, compounds like 1-(difluoromethyl)-3-methylnaphthalene (B11903766) are explored for their potential in materials science due to their unique electronic properties and as intermediates in the synthesis of bioactive compounds. bldpharm.com The synthesis of such compounds often involves the difluoromethylation of a corresponding methylnaphthalene precursor. bldpharm.com The presence of both an electron-donating methyl group and the electron-withdrawing, hydrogen-bond-donating difluoromethyl group on the naphthalene core creates a unique electronic and steric environment that can be exploited in the design of novel molecular probes and functional materials. bldpharm.com The general toxicity and metabolism of methylnaphthalenes have been studied, indicating that the position of the methyl group influences the compound's biological properties, a factor that would undoubtedly be modulated by the addition of a difluoromethyl group. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2 |

|---|---|

Molecular Weight |

192.20 g/mol |

IUPAC Name |

1-(difluoromethyl)-6-methylnaphthalene |

InChI |

InChI=1S/C12H10F2/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7,12H,1H3 |

InChI Key |

ZDGDXWZNSDPTAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)C(F)F |

Origin of Product |

United States |

Fundamental Mechanistic Investigations and Theoretical Studies of Difluoromethylation Processes Relevant to Naphthalene Derivatives

Elucidation of Reaction Mechanisms in Difluoromethylation Reactions

Difluoromethylation reactions can proceed through various mechanistic pathways, including radical, nucleophilic, and electrophilic processes. cas.cnresearchgate.netresearchgate.netrsc.org The specific mechanism is often dictated by the nature of the difluoromethylating agent, the substrate, and the reaction conditions.

Radical Difluoromethylation: A prevalent strategy for the difluoromethylation of arenes involves the generation of the difluoromethyl radical (•CF2H). nih.govrsc.org This can be achieved through various methods, including photoredox catalysis where a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate the •CF2H radical from a suitable precursor. nih.govnih.govnih.gov For instance, reagents like N-tosyl-S-difluoromethyl-S-phenylsulfoximine can serve as a source of •CF2H radicals under photocatalytic conditions. mdpi.com The generated •CF2H radical, which is considered to be nucleophilic in nature, can then add to the aromatic ring. nih.govresearchgate.net To enhance the electrophilicity of the difluoromethylating species and facilitate reaction with electron-rich arenes, the difluoromethyl reagent is often equipped with a removable electron-withdrawing group. nih.govresearchgate.net The reaction sequence typically involves the addition of the difluoromethyl radical to the naphthalene (B1677914) core, followed by a rearomatization step to yield the difluoromethylated product.

Nucleophilic Difluoromethylation: In this pathway, a nucleophilic "CF2H-" equivalent is generated and reacts with an electrophilic partner. researchgate.net Reagents such as (phenylsulfonyl)difluoromethane (PhSO2CF2H) can be deprotonated by a base to form the corresponding anion, which then acts as a nucleophile. cas.cn Another approach involves the use of organometallic reagents, like difluoromethyl cadmium or copper complexes, which can deliver the CF2H group to electrophilic substrates. researchgate.netrsc.org

Electrophilic and Other Pathways: While less common for electron-rich systems like naphthalene, electrophilic difluoromethylation pathways exist. Additionally, methods involving difluorocarbene (:CF2) insertion have been developed. cas.cnrsc.org For instance, the decomposition of reagents like chlorodifluoromethane (B1668795) (CHF2Cl) or fluoroform (CHF3) can generate difluorocarbene, which can then react with nucleophiles. rsc.org

The elucidation of these mechanisms often relies on a combination of experimental evidence, including control experiments, kinetic studies, and the identification of reaction intermediates. nih.govconicet.gov.ar For example, the use of radical scavengers can help to confirm the involvement of radical species in a reaction. nih.gov

Application of Density Functional Theory (DFT) and Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of reaction mechanisms at the molecular level. nih.govrsc.orgyoutube.com DFT calculations allow for the investigation of reaction pathways, the characterization of transient species like intermediates and transition states, and the prediction of reaction outcomes. researchgate.netnih.govacs.org

DFT calculations enable the determination of the geometries and energies of intermediates and transition states along a reaction coordinate. nih.govnih.gov For the difluoromethylation of naphthalene, this would involve modeling the initial interaction of the difluoromethylating agent with the naphthalene ring, the formation of any intermediate adducts (e.g., a radical adduct in a radical mechanism), and the transition state leading to the final product. nih.govrsc.org For example, in a radical addition mechanism, DFT can be used to calculate the structure and stability of the initial radical adduct formed upon addition of the •CF2H radical to the naphthalene ring. researchgate.net

In photocatalytic systems, computational studies can shed light on the electronic properties of the photocatalyst and the feasibility of the proposed electron transfer steps. nih.govacs.org DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the species involved to predict the thermodynamics of electron transfer. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a potential energy surface for the reaction. rsc.orgnih.gov This allows for the comparison of different possible reaction pathways and the identification of the most energetically favorable route. The calculated activation barriers for different steps can provide insights into the rate-determining step of the reaction. nih.govnih.gov

For instance, in the context of regioselectivity, DFT calculations can be used to compare the activation energies for the addition of the difluoromethyl group to different positions on the naphthalene ring. The pathway with the lower activation energy would be predicted to be the major pathway, thus explaining the observed regioselectivity. researchgate.net These computational models can also predict how changes in the substrate or reagents might influence the reaction outcome, thereby guiding the rational design of new and improved synthetic methods. nih.gov

Characterization and Reactivity Studies of Key Intermediates

The direct observation and characterization of reactive intermediates are often challenging due to their short lifetimes. However, various spectroscopic techniques and trapping experiments can provide valuable information.

In radical difluoromethylation reactions, electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates. acs.org Spin-trapping experiments, where a spin trap is used to capture short-lived radicals to form a more stable radical adduct, are also a powerful tool. acs.org

In photocatalytic processes, time-resolved spectroscopic techniques like femtosecond transient absorption spectroscopy (fs-TAS) can be employed to study the excited states of the photocatalyst and the dynamics of electron transfer processes. acs.org

The reactivity of key intermediates can be inferred from the products formed in the reaction. For example, the isolation of cyclized products can suggest the involvement of a radical cyclization cascade. researchgate.net Computational studies also play a crucial role in predicting the reactivity of intermediates by analyzing their electronic structure and frontier molecular orbitals. researchgate.net

Analysis of Regioselectivity and Stereoselectivity in Difluoromethylation Reactions

For substituted naphthalenes like 6-methylnaphthalene, the position of difluoromethylation is a critical aspect. The regioselectivity of the reaction is governed by a combination of electronic and steric factors. cas.cn

Electronic Factors: The electronic properties of both the naphthalene substrate and the difluoromethylating agent play a significant role in determining the site of attack. cas.cn The methyl group in 6-methylnaphthalene is an electron-donating group, which activates the naphthalene ring towards electrophilic attack and directs incoming electrophiles to certain positions. Conversely, for a nucleophilic difluoromethylating agent, the attack would be directed towards the more electron-deficient positions. The nature of the difluoromethyl radical itself, being generally nucleophilic, will influence its preferred site of addition to the aromatic ring. nih.govresearchgate.net

Steric Factors: Steric hindrance can also influence the regioselectivity of the reaction. The difluoromethylating agent will preferentially attack the less sterically hindered positions on the naphthalene ring. The presence of the methyl group at the 6-position will create steric bulk, potentially disfavoring attack at adjacent positions.

Computational studies, specifically DFT calculations, are instrumental in dissecting the contributions of electronic and steric effects. researchgate.net By modeling the transition states for addition at different positions of the 6-methylnaphthalene ring, the relative activation energies can be determined, providing a quantitative prediction of the regiochemical outcome.

For example, in the radical difluoromethylation of a substituted arene, the stability of the resulting radical intermediate is a key factor. DFT calculations can be used to assess the relative stabilities of the different possible radical adducts, with the most stable intermediate generally leading to the major product. mdpi.com

The interplay of these factors is complex, and the final regiochemical outcome is often a result of a delicate balance between electronic and steric influences.

Approaches to Achieving Stereoselective Difluoromethylation

The introduction of a difluoromethyl group into a naphthalene scaffold with control over the resulting stereochemistry presents a significant synthetic challenge. Achieving stereoselectivity in the difluoromethylation of naphthalene derivatives, such as in the formation of a chiral center in compounds like 1-(difluoromethyl)-6-methylnaphthalene, requires strategic approaches that can influence the spatial arrangement of the newly introduced group. The primary methods to achieve this involve the use of chiral auxiliaries, chiral catalysts, or the derivatization of a pre-existing chiral center within the naphthalene-containing substrate.

One plausible strategy involves the asymmetric dearomatization of a naphthalene derivative , followed by subsequent chemical transformations. While not a direct difluoromethylation of the aromatic ring, this approach creates a chiral, non-aromatic intermediate from which a difluoromethyl group could be installed stereoselectively. For instance, silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes has been shown to produce chiral polyheterocycles with high enantiomeric excess (up to 99:1 e.r.). researchgate.netnih.govnih.gov Similarly, catalytic asymmetric dearomatization (CADA) reactions of naphthalenes, including Gd(III)-catalyzed photocycloadditions, can generate enantioenriched polycyclic scaffolds. nih.gov These chiral intermediates could then potentially undergo a sequence of reactions to introduce the difluoromethyl group.

A more direct approach is catalytic asymmetric difluoromethylation . This can be broadly categorized into enantioselective and diastereoselective processes.

Enantioselective difluoromethylation employs a chiral catalyst to control the stereochemical outcome of the reaction on a prochiral substrate. For aromatic systems, this has been demonstrated in the enantioselective nucleophilic difluoromethylation of aromatic aldehydes using chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts. nih.gov In these reactions, enantiomeric excesses of up to 64% have been achieved for certain substituted benzaldehydes, indicating that the chiral environment provided by the catalyst can influence the approach of the difluoromethylating agent. nih.gov While this has not been explicitly reported for naphthalene aldehydes, it represents a viable starting point for methodological development.

Another enantioselective strategy is the use of chiral ligands in transition-metal-catalyzed reactions. The development of electrophilic (phenylsulfonyl)difluoromethylating reagents opens the door to potential enantioselective C-H functionalization of arenes when paired with a suitable chiral catalyst system. nih.govrsc.org

Diastereoselective difluoromethylation relies on the presence of a chiral auxiliary covalently attached to the substrate. This auxiliary directs the difluoromethylation to one face of the molecule, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the enantiomerically enriched product. This method is widely used in asymmetric synthesis. youtube.com For example, chiral N-acyl-1,3-oxazolidines are versatile chiral auxiliaries for various stereoselective transformations. researchgate.net In the context of naphthalene derivatives, a chiral auxiliary could be appended to a functional group on the naphthalene ring, followed by a diastereoselective difluoromethylation step.

Reagent-controlled stereoselective difluoromethylation offers another avenue. For instance, the use of chiral (S)-difluoromethyl phenyl sulfoximine (B86345) as a nucleophilic difluoromethylating reagent has been shown to react with high stereoselectivity with ketimines to produce chiral α-difluoromethylamines. nih.govmdpi.comnih.gov This approach, where the chirality is embedded in the reagent itself, could potentially be adapted for the difluoromethylation of suitable naphthalene-derived electrophiles.

The table below summarizes the potential approaches for achieving stereoselective difluoromethylation relevant to naphthalene derivatives, based on studies with analogous aromatic systems.

| Approach | Method | Chiral Source | Potential Substrate (Naphthalene Derivative) | Key Findings/Potential |

| Catalytic Asymmetric Difluoromethylation | Enantioselective Nucleophilic Difluoromethylation | Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid-derived) | Naphthalene-carboxaldehydes | Achieved up to 64% ee on benzaldehydes, suggesting feasibility. nih.gov |

| Enantioselective C-H Functionalization | Chiral Ligand with Transition Metal Catalyst | Naphthalene derivatives | Development of electrophilic difluoromethylating agents makes this a promising future direction. nih.govrsc.org | |

| Substrate-Controlled Diastereoselective Difluoromethylation | Chiral Auxiliary-Directed Reaction | Covalently attached chiral auxiliary (e.g., Evans oxazolidinone) | Naphthalene derivative with a suitable functional handle (e.g., carboxylic acid) | A well-established and reliable method for controlling stereochemistry in various transformations. youtube.comresearchgate.net |

| Reagent-Controlled Stereoselective Difluoromethylation | Nucleophilic Difluoromethylation | Chiral Difluoromethylating Reagent (e.g., (S)-difluoromethyl phenyl sulfoximine) | Naphthalene-derived electrophile (e.g., imine) | High diastereoselectivity observed with ketimines, indicating potential for high stereocontrol. nih.govmdpi.comnih.gov |

| Indirect Methods | Asymmetric Dearomatization followed by Functionalization | Chiral Catalyst/Ligand | Vinylnaphthalenes or other functionalized naphthalenes | Can produce highly enantioenriched chiral intermediates for further modification. researchgate.netnih.govnih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Difluoromethyl 6 Methylnaphthalene and Analogs in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used in tandem to piece together the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1-(difluoromethyl)-6-methylnaphthalene, the aromatic protons on the naphthalene (B1677914) ring system are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) of these protons provide information about their relative positions on the ring. The protons of the methyl group (-CH₃) would typically be observed as a singlet at approximately 2.5 ppm. A key diagnostic signal is the proton of the difluoromethyl group (-CHF₂), which is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms, with a characteristic coupling constant (¹JH-F).

In the ¹³C NMR spectrum, the carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (typically 120-140 ppm). The methyl carbon would appear further upfield. The carbon of the difluoromethyl group is particularly noteworthy; its signal will be split into a triplet by the two attached fluorine atoms (a large ¹JC-F coupling constant), providing clear evidence for the -CHF₂ moiety. amazonaws.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of analogous structures.

| Assignment | ¹H NMR | ¹³C NMR |

| Aromatic-H | 7.0 - 8.5 ppm (m) | 120 - 140 ppm |

| -CHF₂ | Triplet (t), J ≈ 55-60 Hz | Triplet (t), J ≈ 240-250 Hz |

| -CH₃ | ~2.5 ppm (s) | ~21 ppm |

Note: Chemical shifts (δ) are in parts per million (ppm). Multiplicity: s = singlet, t = triplet, m = multiplet. J = coupling constant in Hertz (Hz).

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. nih.gov This technique is highly sensitive and provides direct information about the chemical environment of the fluorine nuclei. amazonaws.comnih.gov

For the difluoromethyl group, the ¹⁹F NMR spectrum would exhibit a single resonance that is split into a doublet due to coupling with the single adjacent proton (¹JF-H). rsc.org The magnitude of this coupling constant is typically in the range of 55-60 Hz, corroborating the data from the ¹H NMR spectrum. amazonaws.comrsc.org The chemical shift of this signal provides additional confirmation of the difluoromethyl group's electronic environment. slideshare.net

Table 2: Key ¹⁹F NMR Spectroscopic Features for a Difluoromethyl (-CHF₂) Group

| Feature | Description | Typical Value | Reference |

| Multiplicity | Doublet (d) | - | rsc.org |

| Coupling Constant (¹JF-H) | Coupling to the single proton of the CHF₂ group | 55-60 Hz | amazonaws.comrsc.org |

| Chemical Shift (δ) | Dependent on the electronic environment | Varies | amazonaws.comslideshare.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₀F₂. The experimentally measured monoisotopic mass is compared to the theoretically calculated mass. A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. rsc.org

Table 3: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₀F₂ | nih.gov |

| Calculated Monoisotopic Mass | 192.07505664 Da | nih.gov |

| Ionization Mode | Typically Electrospray Ionization (ESI) | rsc.org |

| Observed Ion (e.g., [M+H]⁺) | 193.08288 | (Calculated) |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination (If applicable to research findings)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its structure.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction and assess the purity of the final product. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. For an aromatic compound like this compound, the spot can be visualized under UV light (typically at 254 nm). rsc.org A pure compound should ideally appear as a single spot.

Flash Column Chromatography is the standard method for purifying compounds on a preparative scale. rsc.org The crude product is loaded onto a column packed with a stationary phase, such as silica gel. A solvent or mixture of solvents (eluent) is then passed through the column, separating the desired compound from impurities based on their differential adsorption to the stationary phase. rsc.org The fractions are collected and analyzed by TLC to identify those containing the pure product.

Research Applications and Academic Design Principles for Difluoromethylated Naphthalenes

Conceptual Frameworks for Modulating Physicochemical Properties through Difluoromethylation for Research Objectives

The introduction of a difluoromethyl group onto a naphthalene (B1677914) scaffold, as in 1-(difluoromethyl)-6-methylnaphthalene, is a deliberate design choice aimed at modulating its physicochemical properties for specific research goals. The unique electronic nature of the CHF2 group, positioned between a methyl group (CH3) and a trifluoromethyl group (CF3), provides a nuanced tool for researchers.

Enhancing Lipophilicity for Molecular Probe Development

A critical parameter in the design of molecular probes is their ability to permeate biological membranes and interact with their intended targets in a non-aqueous environment. Lipophilicity, often quantified by the partition coefficient (logP), is a key determinant of this behavior. The difluoromethyl group is recognized as a "lipophilic hydrogen bond donor," a feature that can be exploited in the development of molecular probes. mdpi.comepa.gov

The replacement of a more polar functional group with a difluoromethyl group generally increases a molecule's lipophilicity. While the effect is less pronounced than that of the highly lipophilic trifluoromethyl group, it offers a more incremental modulation. nist.gov This controlled increase in lipophilicity can be crucial for optimizing a probe's solubility and transport properties. For instance, in the context of this compound, the CHF2 group is expected to enhance its ability to cross cell membranes compared to a hydroxylated or amino-substituted analogue.

The calculated XLogP3 value for the parent compound, 1-(difluoromethyl)naphthalene, is 4.1, indicating significant lipophilicity. nih.gov The addition of a methyl group at the 6-position to form this compound would likely further increase this value. This enhanced lipophilicity is a desirable characteristic for developing molecular probes targeting intracellular components. evitachem.com The presence of the fluorine atoms in the difluoromethyl group can also alter the electronic properties of the naphthalene ring, which can be beneficial for its reactivity and interactions in various chemical processes. evitachem.com

Table 1: Comparison of Calculated Lipophilicity

| Compound | Molecular Formula | Calculated LogP (XLogP3) |

|---|---|---|

| 1-(Difluoromethyl)naphthalene | C₁₁H₈F₂ | 4.1 nih.gov |

| 1-Methylnaphthalene | C₁₁H₁₀ | 3.9 |

| Naphthalene | C₁₀H₈ | 3.3 |

Note: LogP values for 1-Methylnaphthalene and Naphthalene are approximate and for comparative purposes.

Investigating Hydrogen Bonding Potential of the Difluoromethyl Group

The C-H bond in a difluoromethyl group is significantly polarized due to the strong electron-withdrawing nature of the two fluorine atoms. This polarization imparts a partial positive charge on the hydrogen atom, enabling it to act as a hydrogen bond donor. epa.govprinceton.edu This capability is a key feature that distinguishes the CHF2 group from a simple methyl or trifluoromethyl group and allows it to mimic the hydrogen bonding ability of functionalities like hydroxyl (-OH) or thiol (-SH) groups. epa.gov

In the context of this compound, the CHF2 group's hydrogen bond donating potential could be harnessed to facilitate specific interactions with biological targets such as proteins or nucleic acids. The strength of this hydrogen bond is generally considered to be weaker than that of a conventional hydroxyl or amine donor but can still be significant in determining binding affinity and selectivity. epa.gov Research on other difluoromethylated aromatic compounds has shown that the CHF2 group can form intramolecular hydrogen bonds, influencing the molecule's conformation. echemportal.org This property is of great interest in designing molecules that can probe or disrupt biological processes mediated by hydrogen bonds. cdc.gov

Bioisosteric Utility of the Difluoromethyl Group in the Design of Chemical Probes

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar biological activity, is a fundamental concept in medicinal chemistry and the design of chemical probes. nist.gov The difluoromethyl group is a versatile bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and sometimes the amine (-NH2) or methyl (-CH3) groups. epa.govprinceton.edu

The rationale for using the CHF2 group as a bioisostere is multifaceted:

Size and Shape: The van der Waals radius of fluorine is similar to that of a hydrogen atom, meaning the replacement of a CH3 group with a CHF2 group, or an OH group with a CHF2 group, results in a minimal steric perturbation.

Electronic Properties: The electron-withdrawing nature of the CHF2 group can mimic the inductive effects of other functional groups.

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, a desirable feature for probes intended for use in biological systems.

In designing a chemical probe based on the this compound scaffold, the CHF2 group could be introduced as a metabolically stable replacement for a hydroxyl or thiol group that is crucial for target interaction. This substitution allows researchers to investigate the importance of the hydrogen-bonding interaction of the original functional group while improving the probe's in vivo stability. The successful bioisosteric replacement can lead to probes with enhanced pharmacokinetic profiles, allowing for more robust and reliable experimental outcomes. princeton.edu

Exploration of Molecular Interactions through Computational Docking and Biophysical Methods in Chemical Biology Research

To understand how a molecule like this compound might interact with a biological target, researchers can employ a combination of computational and biophysical techniques.

Computational Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of this compound, docking simulations could be used to:

Predict its binding affinity and pose within the active site of a target protein.

Identify key interactions, such as hydrogen bonds formed by the CHF2 group or hydrophobic interactions involving the naphthalene ring system.

Compare its binding to that of analogous compounds with different functional groups, thereby guiding the design of more potent and selective probes.

Studies on other fluorinated molecules have successfully used docking to understand their binding mechanisms and to correlate computational predictions with experimental activity. researchgate.netacs.org

Biophysical Methods: Following computational predictions, biophysical methods are essential to experimentally validate the interactions. Techniques such as:

Isothermal Titration Calorimetry (ITC): Can directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between the probe and its target.

Surface Plasmon Resonance (SPR): Provides real-time data on the kinetics of binding and dissociation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the protein-ligand complex, including the proximity of the CHF2 group to specific amino acid residues.

These methods, while not yet reported for this compound itself, are standard tools in chemical biology for characterizing the molecular interactions of novel probes.

Strategic Incorporation in the Development of Research Tool Compounds for Mechanistic Studies

The unique properties of the difluoromethyl group make it a valuable component in the design of "tool compounds" – molecules designed to probe a specific biological process or pathway. The strategic incorporation of a CHF2 group into a naphthalene scaffold can be used to investigate a variety of mechanistic questions.

For example, if a particular enzyme is known to metabolize a methyl group on a naphthalene-based substrate, replacing it with a difluoromethyl group could block this metabolism. This would allow researchers to study the consequences of inhibiting that specific metabolic step. The resistance of the C-F bond to cleavage makes the CHF2 group an excellent tool for creating metabolically stable analogs of known bioactive molecules.

Furthermore, the development of synthetic methods for the late-stage introduction of the difluoromethyl group has expanded its utility in creating tool compounds. princeton.edu This allows for the modification of complex molecules at a late step in the synthesis, facilitating the rapid generation of a library of probes to investigate structure-activity relationships. While specific synthetic routes to this compound are not widely reported, general methods for the difluoromethylation of aromatic compounds are well-established.

Future Perspectives and Emerging Directions in the Research of Difluoromethylated Naphthalene Chemistry

Development of Sustainable and Green Difluoromethylation Methodologies

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods. For difluoromethylation, this involves moving away from harsh reagents and conditions towards greener alternatives.

A prominent green strategy is visible-light photocatalysis , which allows for the difluoromethylation of aromatic compounds under mild, ambient temperature conditions. mdpi.comnih.govresearchgate.net These methods often utilize photocatalysts that, upon light excitation, can generate difluoromethyl radicals from various precursor reagents. mdpi.com This approach is noted for being redox-neutral and environmentally friendly. researchgate.net Another significant advancement is the use of flow chemistry , which offers rapid screening, optimization, and safer handling of reagents, making it a key technology for modern chemical production. mdpi.com

The choice of the difluoromethylating agent is also critical for a sustainable process. While traditional reagents have their place, research is focused on more ideal and atom-efficient sources.

Fluoroform (CHF3) is considered an ideal reagent for difluoromethylation due to its abundance and low cost, though its low reactivity presents challenges. rsc.org Continuous flow protocols are being developed to utilize fluoroform effectively, enabling highly atom-efficient syntheses. rsc.org

Chlorodifluoromethane (B1668795) (ClCF2H) is another inexpensive and widely available industrial raw material. nih.gov Recent breakthroughs have enabled its use in palladium-catalyzed cross-coupling reactions with arylboronic acids to form difluoromethylated arenes. nih.gov

Other reagents like difluoromethylene phosphobetaine (Ph3P+CF2CO2−) can generate difluorocarbene for difluoromethylation reactions without the need for a base or other additives, simplifying the process. rsc.org

The table below summarizes key aspects of emerging green difluoromethylation methodologies.

| Methodology | Key Features | Reagent Examples | Advantages |

| Photocatalysis | Uses visible light, mild reaction conditions. mdpi.comresearchgate.net | Sodium difluoromethanesulfinate (NaSO2CF2H), BrCF2CO2Et. mdpi.com | Environmentally benign, high functional group tolerance, energy-efficient. researchgate.netacs.org |

| Flow Chemistry | Continuous processing, enhanced safety and control. mdpi.com | Fluoroform (CHF3). rsc.org | Scalable, rapid optimization, improved safety for handling gaseous reagents. mdpi.comrsc.org |

| Novel Reagents | Use of abundant, inexpensive, or less hazardous sources. nih.govrsc.org | Chlorodifluoromethane (ClCF2H), Ph3P+CF2CO2−. nih.govrsc.org | Cost-effective, high atom economy, simplified reaction conditions. rsc.orgnih.gov |

Advances in Asymmetric Difluoromethylation of Naphthalene (B1677914) Systems

The creation of chiral molecules with specific three-dimensional arrangements is crucial for pharmaceuticals, as different enantiomers can have vastly different biological activities. Asymmetric dearomatization of naphthalenes is a powerful strategy for generating complex, enantioenriched polycyclic structures from simple flat precursors. researchgate.netresearchgate.net The development of catalytic methods that can achieve this with high stereocontrol is a significant area of research. nih.govmit.edu

Several catalytic systems have been developed to achieve enantioselective difluoromethylation on or adjacent to naphthalene cores.

Palladium Catalysis : Palladium-catalyzed intramolecular dearomatization reactions have been successfully applied to naphthalene derivatives, yielding benzocarbazole structures in high yields and enantioselectivities. nih.govmit.edu These reactions often employ chiral monodentate ligands to control the stereochemical outcome. nih.gov

Copper Catalysis : Copper-catalyzed methods have emerged as a powerful tool for asymmetric fluoroalkylation. researchgate.net Using copper catalysts with chiral diamine or phosphine (B1218219) ligands allows for the high-yield conversion of various starting materials into their chiral difluoromethylated analogues with excellent enantioselectivity (up to 99:1 e.r.). researchgate.net

Phase-Transfer Catalysis : For substrates like β-keto esters, asymmetric α-electrophilic difluoromethylation can be achieved using cinchona-derived phase-transfer catalysts, providing a novel route to introduce chiral C-CF2H groups with good enantioselectivities. rsc.org

The table below highlights selected catalytic systems used for the asymmetric synthesis of complex molecules derived from naphthalene or related systems.

| Catalyst System | Chiral Ligand Type | Substrate Type | Achieved Selectivity (Example) |

| Palladium(II) Acetate nih.gov | Monodentate Phosphine (KenPhos) | Naphthalene Derivatives | 90% ee nih.gov |

| Copper(I) researchgate.net | Chiral Diamine Ligand | Alkyl Halides | Excellent Enantioselectivity researchgate.net |

| Silver-mediated researchgate.net | Chiral Ligands | Vinylnaphthalenes | Up to 99:1 e.r. researchgate.net |

| Phase-Transfer Catalyst rsc.org | Cinchona Alkaloid Derivatives | β-Keto Esters | Up to 83% ee rsc.org |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology, focusing on Novel Design Principles

The unique properties of the carbon-fluorine bond—one of the strongest in organic chemistry—make fluorinated compounds like 1-(difluoromethyl)-6-methylnaphthalene highly valuable in chemical biology and drug discovery. wikipedia.orgnih.gov The design principle behind incorporating a CF2H group is to leverage its distinct physicochemical properties to enhance molecular function. youtube.com

Key Design Principles and Applications:

Bioisosterism : The CF2H group is often used as a bioisostere of the hydroxyl (-OH) or thiol (-SH) group. nih.gov While it can mimic some of their interactions, it is more lipophilic, which can improve properties like cell membrane permeability. researchgate.netmdpi.com

Metabolic Stability : The strength of the C-F bond imparts significant resistance to metabolic degradation, increasing the in vivo half-life of a drug candidate. researchgate.netmdpi.com

Enhanced Binding Affinity : The electronegativity of fluorine can alter a molecule's conformation and electronic distribution, potentially leading to stronger and more specific interactions with biological targets like proteins. nih.gov

Protein Engineering : Beyond small molecules, fluorinated amino acids are being incorporated into proteins. nih.gov This strategy has been shown to be an effective way to enhance the stability of proteins against both thermal and chemical denaturation without sacrificing biological activity. nih.gov

The introduction of a difluoromethyl group can thus be a strategic move to solve common challenges in drug discovery, such as improving potency, metabolic stability, or CNS penetration. researchgate.net

| Property Influenced by CF2H Group | Consequence in Chemical Biology |

| Increased Lipophilicity youtube.commdpi.com | Enhanced absorption and cell membrane permeability. researchgate.net |

| Metabolic Resistance researchgate.netmdpi.com | Longer drug half-life and improved bioavailability. researchgate.net |

| Altered Acidity/Basicity (pKa) nih.gov | Modified ionization state at physiological pH, affecting solubility and target engagement. |

| Conformational Changes youtube.com | Can lead to improved binding affinity and target specificity. nih.gov |

| Enhanced Thermal Stability youtube.comnih.gov | Creates more robust proteins and materials. nih.gov |

Predictive Modeling and Data Science Approaches in Fluorine Chemistry for Reaction Discovery

The complexity of organofluorine chemistry presents an ideal area for the application of data science and predictive modeling. nih.gov These computational tools can accelerate the discovery process by predicting reaction outcomes, identifying optimal conditions, and even generating novel scientific hypotheses without the need for exhaustive experimentation. nih.govmdpi.com

Key Computational Approaches:

Density Functional Theory (DFT) : DFT calculations are used to understand reaction mechanisms, predict NMR chemical shifts for structural verification, and analyze molecular properties. acs.orgnih.govrsc.org This allows researchers to rationalize experimental observations, such as the regioselectivity of a reaction. mdpi.com

Machine Learning (ML) and AI : Specialized deep learning models are being developed to predict the effect of fluorine substitution on a molecule's biological activity. researchgate.net For instance, the F-CPI model was developed specifically to predict how introducing a fluorine atom affects drug activity, achieving high accuracy and demonstrating its utility in structural optimization. researchgate.net

Computational Fluid Dynamics (CFD) : In process chemistry and scale-up, CFD models can be used to predict the physical parameters within industrial pipelines, such as erosion-prone areas, which is particularly relevant for the complex and often corrosive conditions found in fluorine chemical manufacturing. mdpi.com

These data-driven approaches are transforming organic chemistry from a field based heavily on intuition to one where predictions can be made with increasing accuracy, streamlining the entire discovery and development pipeline. nih.gov

| Modeling Technique | Application in Fluorine Chemistry | Example |

| Density Functional Theory (DFT) | Predicting 19F NMR chemical shifts; Investigating reaction mechanisms. acs.orgrsc.org | Recommending the ωB97XD/aug-cc-pvdz method for accurate 19F NMR shift prediction. rsc.org |

| Machine Learning / AI | Predicting changes in biological activity upon fluorination; Reaction optimization. researchgate.netnih.gov | F-CPI model predicts drug activity changes, achieving ~89% accuracy. researchgate.net |

| Computational Fluid Dynamics (CFD) | Modeling and predicting erosion in chemical pipelines for process scale-up. mdpi.com | Establishing a CFD model for industrial pipelines in the fluorine chemical industry. mdpi.com |

| Statistical Modeling | Understanding structure-property relationships, such as lipophilicity (log D) and pKa. nih.gov | Modeling log D7.4 values based on constitutional and DFT descriptors for fluorinated pyridines. nih.gov |

Q & A

Q. How should researchers evaluate the risk of bias in animal studies investigating systemic toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.